molecular formula C24H44BrN B14658507 4-Methyl-1-octadecylpyridin-1-ium bromide CAS No. 38325-98-3

4-Methyl-1-octadecylpyridin-1-ium bromide

Cat. No.: B14658507
CAS No.: 38325-98-3
M. Wt: 426.5 g/mol
InChI Key: ZZIRYYZPPBWRGH-UHFFFAOYSA-M
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Description

4-Methyl-1-octadecylpyridin-1-ium bromide is a quaternary ammonium compound belonging to the pyridinium family. It is a white crystalline solid with the molecular formula C24H42BrN. This compound is known for its amphiphilic nature and surfactant properties, making it useful in various scientific disciplines, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-octadecylpyridin-1-ium bromide typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-methylpyridine with 1-bromooctadecane under reflux conditions in an appropriate solvent such as acetonitrile. The reaction is usually catalyzed by a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-octadecylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using molecular oxygen in the presence of a catalyst.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Catalysts such as metal-free N-alkyl pyridinium salts are used under mild conditions.

    Reduction: Sodium borohydride in an alcoholic solvent is commonly used.

    Substitution: Reactions are typically carried out in polar solvents like acetonitrile with bases like potassium carbonate.

Major Products

    Oxidation: The major products include oxidized derivatives such as pyridine N-oxides.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

4-Methyl-1-octadecylpyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis buffers for the extraction of cellular components.

    Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 4-Methyl-1-octadecylpyridin-1-ium bromide primarily involves its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This property is exploited in various applications, including antimicrobial formulations and cell lysis buffers .

Comparison with Similar Compounds

Similar Compounds

    Cetrimonium bromide: Another quaternary ammonium surfactant with similar properties but a shorter alkyl chain.

    1-Octadecylpyridin-1-ium bromide: Lacks the methyl group at the 4-position, affecting its reactivity and surfactant properties.

Uniqueness

4-Methyl-1-octadecylpyridin-1-ium bromide is unique due to the presence of the methyl group at the 4-position, which enhances its lipophilicity and surfactant properties compared to similar compounds. This structural feature makes it more effective in applications requiring strong amphiphilic characteristics.

Properties

CAS No.

38325-98-3

Molecular Formula

C24H44BrN

Molecular Weight

426.5 g/mol

IUPAC Name

4-methyl-1-octadecylpyridin-1-ium;bromide

InChI

InChI=1S/C24H44N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1

InChI Key

ZZIRYYZPPBWRGH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-]

Origin of Product

United States

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